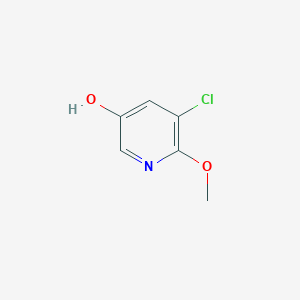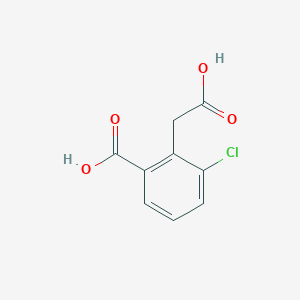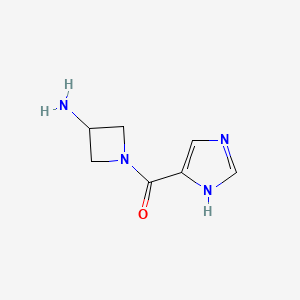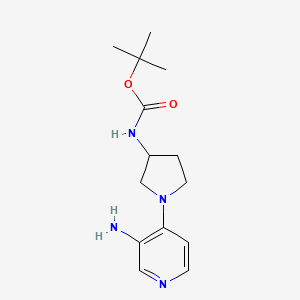
1-Azido-4-bromo-2-methylbenzene
Overview
Description
1-Azido-4-bromo-2-methylbenzene is an organic compound with the molecular formula C7H6BrN3. It is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a methyl group (-CH3) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1-Azido-4-bromo-2-methylbenzene are the carbon atoms in the benzene ring . The compound interacts with these atoms through a series of reactions, which are influenced by the presence of the azido, bromo, and methyl groups .
Mode of Action
The mode of action of this compound involves a series of reactions. The first step is a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration . These reactions result in changes to the benzene ring, including the addition of the azido, bromo, and methyl groups .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of polysubstituted benzenes . The compound’s interactions with its targets can influence these pathways, leading to the production of various substituted benzene derivatives .
Pharmacokinetics
Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and the presence of functional groups .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the addition of the azido, bromo, and methyl groups to the benzene ring, resulting in changes to the ring’s structure and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the compound’s reactivity. Additionally, conditions such as temperature and pH can also influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-methylbenzene can be synthesized through several synthetic routes. One common method involves the nitration of 4-bromo-2-methylbenzene followed by azidation. The reaction conditions typically require the use of strong nitrating agents such as nitric acid and sulfuric acid, followed by azidation agents like sodium azide.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
1-Azido-4-bromo-2-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form azido-bromomethylbenzoic acid.
Reduction: Reduction reactions can convert the azido group to an amino group, resulting in 1-amino-4-bromo-2-methylbenzene.
Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Azido-bromomethylbenzoic acid (from oxidation).
1-amino-4-bromo-2-methylbenzene (from reduction).
Various substituted benzene derivatives (from substitution reactions).
Scientific Research Applications
1-Azido-4-bromo-2-methylbenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-azido-2-methylbenzene
1-azido-4-bromobenzene
1-azido-3-bromobenzene
1-azido-2-bromobenzene
Properties
IUPAC Name |
1-azido-4-bromo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSZVKGRZLEDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)











